![molecular formula C13H15BrClNO B1522039 {2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(methyl)amine hydrochloride CAS No. 1211328-07-2](/img/structure/B1522039.png)
{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(methyl)amine hydrochloride
Descripción general
Descripción
“{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(methyl)amine hydrochloride” is a chemical compound with the CAS Number: 1211328-07-2 . It has a molecular weight of 316.62 . The IUPAC name for this compound is N-{2-[(6-bromo-2-naphthyl)oxy]ethyl}-N-methylamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H14BrNO.ClH/c1-15-6-7-16-13-5-3-10-8-12(14)4-2-11(10)9-13;/h2-5,8-9,15H,6-7H2,1H3;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder and it is stored at room temperature .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Properties
Derivatization and Analysis of Amines
A study by Sacher, Lenz, and Brauch (1997) presented methods for the determination of aliphatic amines, including methylamine and ethylamine, in wastewater and surface water using derivatization techniques. This research is relevant for understanding the derivatization potential of similar compounds in environmental samples (Sacher, Lenz, & Brauch, 1997).
Synthesis and Antimicrobial Studies
Mayekar et al. (2010) synthesized a series of 1,3,4-oxadiazole derivatives featuring a 6-bromonaphthalene moiety, similar to the core structure of the compound . These derivatives exhibited antimicrobial activities, suggesting the potential of the bromonaphthalene core in developing biologically active molecules (Mayekar et al., 2010).
Application in Catalysis and Organic Synthesis
Orthometalation of Amines
The work by Vicente et al. (1997) on orthometalation of primary benzylamines and (2-phenylethyl)amine provides insights into how similar compounds might undergo metal-mediated reactions to form complex structures. This research demonstrates the utility of such reactions in organic synthesis and potential applications in medicinal chemistry (Vicente et al., 1997).
Environmental and Analytical Chemistry
Secondary Organic Aerosol Formation
Research on primary aliphatic amines, including methylamine and ethylamine, with NO3 radical indicates the formation of secondary organic aerosols. This study by Malloy et al. (2008) could provide a basis for understanding atmospheric reactions and environmental impacts of similar bromonaphthalene derivatives (Malloy et al., 2008).
Safety and Hazards
Propiedades
IUPAC Name |
2-(6-bromonaphthalen-2-yl)oxy-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO.ClH/c1-15-6-7-16-13-5-3-10-8-12(14)4-2-11(10)9-13;/h2-5,8-9,15H,6-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DILLPQADXXGCFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC2=C(C=C1)C=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



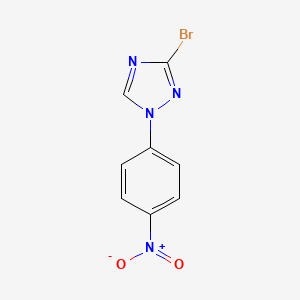
![3-Amino-6-aza-bicyclo[3.2.1]octane-6-carboxylic acid tert-butyl ester](/img/structure/B1521957.png)
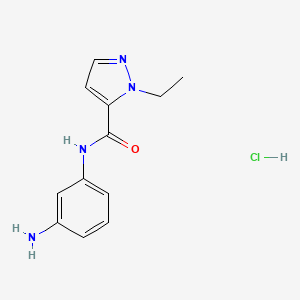

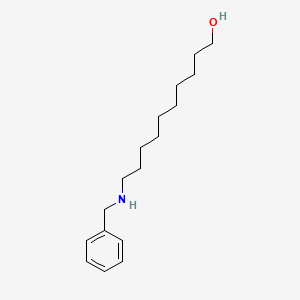

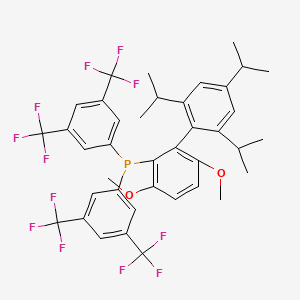
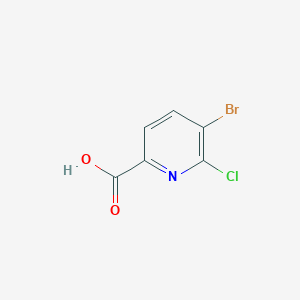
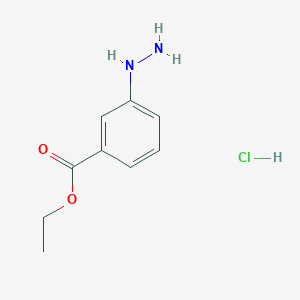

![2-(5'-Bromo-[2,2'-bithiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1521976.png)
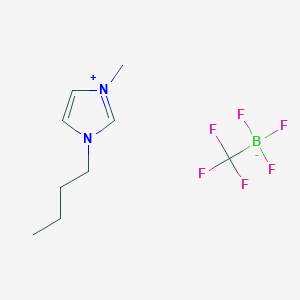

![Methyl 3-[({4-[(phenylcarbamoyl)amino]phenyl}amino)methyl]benzoate](/img/structure/B1521979.png)